

Thermochemical Properties of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzonitrile

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Introduction

Thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, are fundamental properties that provide critical insights into the stability, reactivity, and potential energy of a chemical compound. This information is invaluable in various fields, including chemical process design, safety analysis, and drug development, where understanding the energetic landscape of a molecule can guide synthesis, formulation, and stability studies. This technical guide focuses on the thermochemical data for **3-Hydroxy-2-methylbenzonitrile**. However, a comprehensive search of publicly available scientific databases reveals a lack of experimentally determined or theoretically calculated thermochemical data for this specific compound.

Therefore, this guide will outline the standard experimental methodologies that would be employed to determine these crucial parameters for a solid organic compound like **3-Hydroxy-2-methylbenzonitrile**. It will also present a generalized workflow for the thermochemical characterization of a new chemical entity.

Data Presentation

While no specific quantitative data for **3-Hydroxy-2-methylbenzonitrile** is currently available in the literature, Table 1 is presented as a template to illustrate how such data would be structured for clarity and comparative analysis.

Table 1: Thermochemical Data for **3-Hydroxy-2-methylbenzonitrile**

Thermochemical Property	Symbol (State)	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$ (cr, 298.15 K)	N/A	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Entropy	S° (cr, 298.15 K)	N/A	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$
Molar Heat Capacity (at constant pressure)	$C_{p,m}$ (cr, 298.15 K)	N/A	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$

Note: "cr" denotes the crystalline solid state. N/A indicates that the data is not available.

Experimental Protocols

The determination of the thermochemical properties listed above requires precise calorimetric measurements. The following sections detail the standard experimental protocols for obtaining such data for a solid organic compound.

Determination of the Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion ($\Delta_c H^\circ$). The experimental technique for measuring the enthalpy of combustion is bomb calorimetry.

Experimental Protocol: Constant-Volume (Bomb) Calorimetry

- Sample Preparation:** A precisely weighed pellet of the sample (approximately 1 gram of **3-Hydroxy-2-methylbenzonitrile**) is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample pellet.
- Bomb Assembly and Pressurization:** A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.

The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.

- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculation of the Heat of Combustion:** The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate experiments by burning a standard substance with a well-known heat of combustion, such as benzoic acid.^[1] Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from any nitrogen present in the sample or atmosphere.^[2]
- **Determination of the Standard Enthalpy of Formation:** The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law. For a compound with the formula C_8H_7NO , the combustion reaction is:



The standard enthalpy of formation is then calculated as:

$$\Delta_f H^\circ(C_8H_7NO, s) = [8 \times \Delta_f H^\circ(CO_2, g) + 3.5 \times \Delta_f H^\circ(H_2O, l)] - \Delta_c H^\circ(C_8H_7NO, s)$$

The standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$ are well-established values.

Determination of Heat Capacity (C_p) and Standard Entropy (S°)

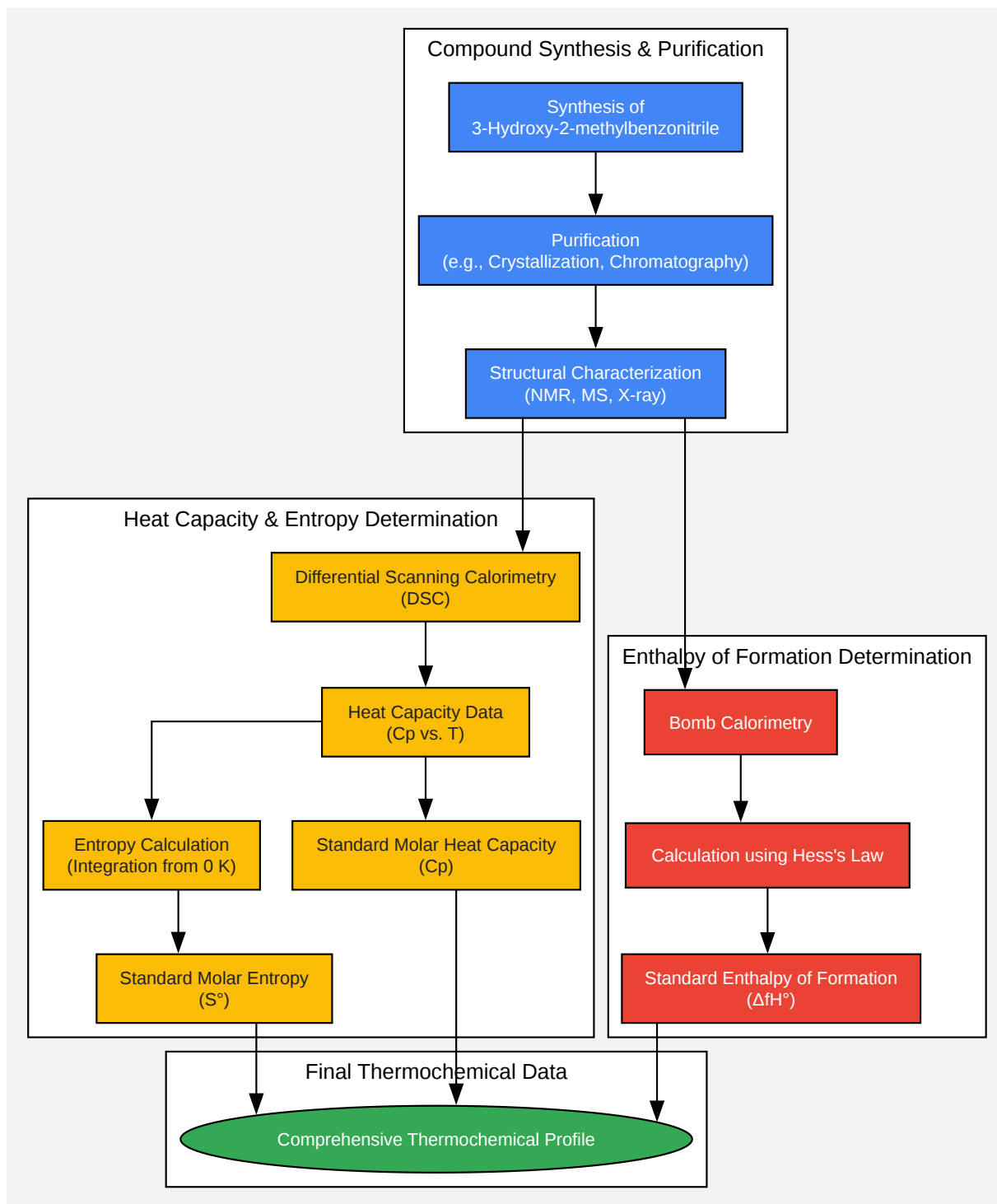
Heat capacity and standard entropy of solid organic compounds are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, accurately weighed sample of **3-Hydroxy-2-methylbenzonitrile** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
- **Heat Capacity Calculation:** The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity, such as sapphire, measured under the same conditions.
- **Entropy Calculation:** The standard entropy at 298.15 K is determined by integrating the heat capacity data from near absolute zero up to 298.15 K, in accordance with the third law of thermodynamics. This often involves using the Debye extrapolation for temperatures below the experimental range.

Mandatory Visualization

The following diagram illustrates a generalized experimental and computational workflow for the thermochemical characterization of a new solid organic compound.



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Caption: Generalized workflow for the thermochemical characterization of a new compound.

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References

- 1. biopchem.education [biopchem.education]
- 2. homepages.gac.edu [homepages.gac.edu]
- To cite this document: BenchChem. [Thermochemical Properties of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322566#thermochemical-data-for-3-hydroxy-2-methylbenzonitrile]

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